molecular formula C9H15N3O3 B6589257 tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate CAS No. 36077-44-8

tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate

Cat. No.: B6589257
CAS No.: 36077-44-8
M. Wt: 213.2
InChI Key:
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Description

tert-Butyl N-(4-diazo-3-oxobutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a diazo group and a tert-butyl carbamate moiety. This compound is of interest in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a diazo compound. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form different products.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo compounds, while reduction can yield amines.

Scientific Research Applications

tert-Butyl N-(4-diazo-3-oxobutan-2-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloaddition and insertion reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • tert-Butyl (4-oxobutan-2-yl)carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate

Comparison: tert-Butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is unique due to the presence of the diazo group, which imparts distinct reactivity compared to other similar compounds. The diazo group allows for a wider range of chemical transformations, making this compound particularly valuable in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can be achieved through a multistep reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "tert-butyl carbamate", "ethyl 4-oxobutanoate", "sodium nitrite", "sulfuric acid", "sodium nitrite", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroform", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-diazo-3-oxobutanoate by reacting ethyl 4-oxobutanoate with sodium nitrite and sulfuric acid.", "Step 2: Conversion of ethyl 4-diazo-3-oxobutanoate to tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate by reacting it with tert-butyl carbamate in the presence of sodium acetate and acetic acid.", "Step 3: Isolation of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate by extraction with chloroform and drying with magnesium sulfate.", "Step 4: Purification of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate by recrystallization from ethyl acetate." ] }

CAS No.

36077-44-8

Molecular Formula

C9H15N3O3

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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